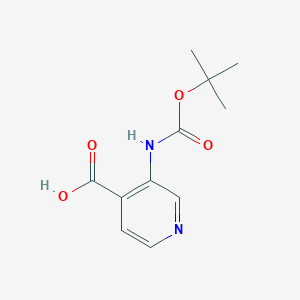

3-((tert-Butoxycarbonyl)amino)isonicotinic acid

Description

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-6-12-5-4-7(8)9(14)15/h4-6H,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXUPXUHQHTUNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611363 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179024-65-8 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-((tert-Butoxycarbonyl)amino)isonicotinic Acid

Introduction

3-((tert-Butoxycarbonyl)amino)isonicotinic acid, registered under CAS number 179024-65-8, is a pivotal bifunctional building block in modern medicinal chemistry and organic synthesis.[1][2][3] As a derivative of isonicotinic acid, it features a pyridine ring substituted with a carboxylic acid at the 4-position and a tert-butoxycarbonyl (Boc)-protected amine at the 3-position. This specific arrangement offers synthetic chemists a versatile scaffold for constructing complex molecular architectures, particularly in the realm of drug discovery.[4]

The strategic placement of the Boc protecting group on the amino functionality is central to its utility. The Boc group is renowned for its stability under a wide range of reaction conditions, including those involving nucleophiles and bases, yet it can be selectively and cleanly removed under mild acidic conditions.[5][6] This "orthogonal" stability allows for sequential chemical modifications at the carboxylic acid moiety without disturbing the protected amine, and vice-versa. This guide provides an in-depth exploration of its synthesis, properties, and core applications, offering field-proven insights for researchers, scientists, and drug development professionals.

| Chemical and Physical Properties | |

| CAS Number | 179024-65-8 |

| Molecular Formula | C₁₁H₁₄N₂O₄[1][7] |

| Molecular Weight | 238.24 g/mol [1][7] |

| IUPAC Name | 3-[(tert-butoxycarbonyl)amino]pyridine-4-carboxylic acid[2] |

| Appearance | Solid |

| Storage | Sealed in dry, room temperature conditions |

| SMILES | CC(C)(C)OC(=O)NC1=C(C=CN=C1)C(=O)O[2] |

| InChI Key | ZZXUPXUHQHTUNH-UHFFFAOYSA-N[2] |

Synthesis and Mechanistic Insight

The most common and efficient synthesis of 3-((tert-Butoxycarbonyl)amino)isonicotinic acid involves the direct protection of the amino group of its precursor, 3-aminoisonicotinic acid. The choice of di-tert-butyl dicarbonate (Boc₂O) as the protecting agent is deliberate, favored for its high reactivity under mild conditions and the benign nature of its byproducts.

Causality of Reagent Choice:

-

Di-tert-butyl dicarbonate (Boc₂O): This is the gold standard for Boc protection. Its electrophilic carbonyl carbons are readily attacked by the nucleophilic amine. The reaction is driven forward by the irreversible decomposition of the initial byproduct into gaseous carbon dioxide and tert-butanol, simplifying purification.[8][9]

-

Base (e.g., Triethylamine, Sodium Bicarbonate): While the reaction can proceed without a base, its inclusion is often beneficial.[8] A base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the proton released during the reaction, preventing the protonation of the starting amine which would render it unreactive.[10]

-

Solvent (e.g., THF, Dioxane, Acetonitrile): The choice of an appropriate aprotic solvent is crucial to solubilize both the polar amino acid precursor and the less polar Boc anhydride.

Synthetic Workflow Diagram

Sources

- 1. 179024-65-8 | 3-((tert-Butoxycarbonyl)amino)isonicotinic acid - AiFChem [aifchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scbt.com [scbt.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

Introduction: The Strategic Importance of a Versatile Building Block

An In-depth Technical Guide to the Synthesis of 3-((tert-Butoxycarbonyl)amino)isonicotinic Acid

3-((tert-Butoxycarbonyl)amino)isonicotinic acid, often referred to as N-Boc-3-aminoisonicotinic acid, is a pivotal bifunctional building block in modern medicinal chemistry and drug development. Its structure incorporates a pyridine-4-carboxylic acid (isonicotinic acid) scaffold, a common motif in pharmacologically active compounds, with a protected amine at the 3-position. The tert-butoxycarbonyl (Boc) protecting group provides a robust yet readily cleavable handle, allowing for selective chemical manipulations at other positions of the molecule. This strategic design makes it an invaluable intermediate for constructing complex molecules, particularly in the development of novel therapeutics for cancer and tuberculosis.[1]

This guide provides a comprehensive overview of the synthesis of this compound, delving into the strategic considerations for the synthetic pathway, detailed experimental protocols, and the mechanistic underpinnings of the core chemical transformations.

Retrosynthetic Analysis and Strategic Pathway Selection

A retrosynthetic analysis of the target molecule reveals a straightforward and logical disconnection at the nitrogen-carbon bond of the carbamate. This points to the primary synthetic challenge: the selective N-protection of 3-aminoisonicotinic acid.

Caption: Retrosynthetic approach for the target molecule.

This leads to two principal stages in the forward synthesis:

-

Synthesis of the Starting Material: Preparation of 3-aminoisonicotinic acid.

-

The Core Reaction: Boc-protection of the 3-amino group.

An alternative strategy involves esterification of the carboxylic acid moiety of 3-aminoisonicotinic acid prior to Boc protection, followed by a final hydrolysis step. This multi-step approach can sometimes offer advantages in terms of solubility and simplified purification, though it adds to the overall step count. This guide will focus on the more direct, one-step protection method, which is often preferred for its efficiency.

Part 1: Synthesis of the Precursor, 3-Aminoisonicotinic Acid

The most common and efficient laboratory-scale synthesis of 3-aminoisonicotinic acid begins with 3,4-pyridinedicarboximide, proceeding through a Hofmann rearrangement.[2][3]

Mechanism: The Hofmann Rearrangement

The reaction proceeds by treating the imide with bromine in a strong aqueous base, such as sodium hydroxide. The base deprotonates the imide, and the resulting anion attacks bromine. Subsequent base-induced elimination of HBr forms an N-bromoimide intermediate. A second deprotonation is followed by a rearrangement, where the pyridyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous expulsion of the bromide ion, forming an isocyanate intermediate. This intermediate is then hydrolyzed by the aqueous base to yield the amine and carbon dioxide. Acidic workup protonates the amine and the carboxylate to yield the final product.

Experimental Protocol: Synthesis of 3-Aminoisonicotinic Acid

-

Preparation of Reagents: Prepare a 10% (w/v) aqueous solution of sodium hydroxide (NaOH).

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add 100 mL of the 10% NaOH solution.

-

Bromine Addition: Slowly add bromine (1.93 mL, 38.6 mmol) to the cold NaOH solution with vigorous stirring.

-

Addition of Starting Material: Once the bromine has dissolved, add 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (3,4-pyridinedicarboximide) (5.20 g, 35.1 mmol) portion-wise, maintaining the temperature below 10 °C.[2]

-

Heating: Add an additional 60 mL of 10% NaOH solution and heat the mixture to 90 °C with stirring for 40 minutes.[2]

-

Workup and Isolation: Cool the reaction mixture to room temperature. Carefully adjust the pH to 3 using 50% sulfuric acid. A precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford 3-aminoisonicotinic acid as a light yellow powder.[2]

| Parameter | Value | Reference |

| Starting Material | 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | [2] |

| Key Reagents | Bromine, Sodium Hydroxide | [2] |

| Temperature | 90 °C | [2] |

| Typical Yield | Quantitative (~100%) | [2] |

| CAS Number | 7579-20-6 | [2][4] |

Part 2: The Core Directive: Boc Protection

The protection of the amino group is achieved by reacting 3-aminoisonicotinic acid with di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in the presence of a base.[5][6][7]

Mechanism of Boc Protection

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[6] The protection mechanism is a nucleophilic acyl substitution. The amino group of 3-aminoisonicotinic acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This forms an unstable tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butoxycarbonate anion, which subsequently decomposes into carbon dioxide and a tert-butoxide anion. The base used in the reaction neutralizes the protonated amine, driving the reaction to completion.[7]

Caption: General mechanism of Boc protection of an amine.

Causality Behind Experimental Choices

-

Solvent: A mixed solvent system, such as tetrahydrofuran (THF) and water, is often employed. THF helps to solubilize the organic reagents (3-aminoisonicotinic acid and Boc₂O), while water can help dissolve the base and the starting material, which can exist as a salt.[6]

-

Base: A non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like sodium bicarbonate or sodium hydroxide is used.[5][8] The base is crucial for deprotonating the ammonium intermediate, shifting the equilibrium towards the product. For substrates with an acidic proton, like the carboxylic acid here, careful selection and stoichiometry of the base are required to avoid unwanted side reactions and ensure the amino group remains sufficiently nucleophilic.

-

Temperature: The reaction is typically run at room temperature. It is generally exothermic, and while gentle heating can sometimes be used to accelerate slow reactions, it is often unnecessary and can lead to the degradation of the Boc anhydride.[6]

Experimental Protocol: Synthesis of 3-((tert-Butoxycarbonyl)amino)isonicotinic acid

-

Dissolution: Suspend 3-aminoisonicotinic acid (5.0 g, 36.2 mmol) in a mixture of 100 mL of tetrahydrofuran (THF) and 50 mL of water in a 250 mL round-bottom flask.

-

Basification: Add triethylamine (TEA) (6.05 mL, 43.4 mmol, 1.2 eq.) to the suspension. Stir until a clear solution is obtained.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (9.48 g, 43.4 mmol, 1.2 eq.) portion-wise over 15 minutes. Note: The reaction may cause some outgassing (CO₂ evolution).[7]

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup - Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Dilute the remaining aqueous solution with 100 mL of water and wash with ethyl acetate (2 x 50 mL) to remove any unreacted Boc₂O and other non-polar impurities.

-

Workup - Acidification: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with a 1 M HCl solution. A white precipitate of the product will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold diethyl ether to aid in drying. Dry the product under high vacuum.

| Parameter | Value | Reference |

| Starting Material | 3-Aminoisonicotinic acid | [2] |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | [5][6] |

| Base | Triethylamine (TEA) | [7] |

| Solvent | Tetrahydrofuran (THF) / Water | [6] |

| Reaction Time | 12-18 hours | General Knowledge |

| CAS Number | 179024-65-8 | [9][10] |

| Molecular Formula | C₁₁H₁₄N₂O₄ | |

| Molecular Weight | 238.24 g/mol | Calculated |

Conclusion

The synthesis of 3-((tert-butoxycarbonyl)amino)isonicotinic acid is a robust and high-yielding process that relies on fundamental organic transformations. The key steps—a Hofmann rearrangement to generate the precursor and a standard nucleophilic acyl substitution for the Boc protection—are well-established and scalable. Careful control of pH during the workup stages is critical for the successful isolation of both the intermediate and the final product due to their amphoteric nature. This versatile building block, made accessible through the reliable methods detailed herein, will continue to be a valuable tool for researchers and scientists in the pursuit of novel chemical entities for drug discovery.

References

-

2-(Boc-amino)pyridine Manufacturer & Supplier in China. Pipzine Chemicals. [Link]

- CN102936220A - BOC protection method for aminopyridine.

- CN102936220B - BOC protection method for aminopyridine.

-

3-((tert-Butoxycarbonyl)amino)isonicotinic acid | 179024-65-8. J&K Scientific. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

†Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]

-

3-Aminoisonicotinic acid. Chem-Impex. [Link]

-

Amine Protection / Deprotection. Fisher Scientific. [Link]

-

Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central. [Link]

-

SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. [Link]

-

Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ResearchGate. [Link]

-

Isonicotinic acid. Wikipedia. [Link]

-

The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). PubMed. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Boc Protecting Group for Amines. Chemistry Steps. [Link]

-

11.6: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [Link]

-

Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Dalton Transactions. [Link]

-

25.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

-

Synthesis of amino acyl adenylates using the tert-butoxycarbonyl protecting group. PubMed. [Link]

-

Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. PMC - NIH. [Link]

- US2748137A - Process for preparing isonicotinic acid.

-

Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI. [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. [Link]

-

How to boc protect these amino groups?. Reddit. [Link]

- WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Aminoisonicotinic acid | 7579-20-6 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 3-Aminoisonicotinic acid | Pyridines | Ambeed.com [ambeed.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. jk-sci.com [jk-sci.com]

- 8. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]

- 9. alchempharmtech.com [alchempharmtech.com]

- 10. jk-sci.com [jk-sci.com]

3-((tert-Butoxycarbonyl)amino)isonicotinic acid physical and chemical properties

An In-depth Technical Guide to 3-((tert-Butoxycarbonyl)amino)isonicotinic Acid

Introduction

3-((tert-Butoxycarbonyl)amino)isonicotinic acid, commonly referred to in literature and supplier catalogs as 3-Boc-amino-isonicotinic acid, is a synthetically versatile bifunctional molecule. It serves as a crucial building block in the fields of medicinal chemistry and organic synthesis. Its structure incorporates a pyridine-4-carboxylic acid (isonicotinic acid) core, functionalized with a tert-butoxycarbonyl (Boc) protected amine at the 3-position. This arrangement provides two key reactive sites with orthogonal stability: a carboxylic acid ready for nucleophilic attack or activation, and an amine group shielded by an acid-labile Boc protecting group.

This dual functionality allows for sequential and controlled chemical modifications, making it an invaluable intermediate in the construction of complex molecular architectures, particularly in the discovery of novel therapeutic agents.[1][] The pyridine scaffold itself is a privileged structure in drug design, frequently found in molecules targeting a wide array of biological targets.[1] This guide provides a comprehensive overview of its core physical and chemical properties, spectral characteristics, reactivity, and applications, designed for researchers and professionals in drug development.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and internationally recognized identifiers.

Caption: Chemical Structure Diagram

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 3-[[(tert-butoxy)carbonyl]amino]pyridine-4-carboxylic acid | [3][4] |

| CAS Number | 179024-65-8 | [3][5] |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [4][6] |

| Molecular Weight | 238.24 g/mol | [4][6] |

| PubChem CID | 21201523 | [3] |

| InChI Key | ZZXUPXUHQHTUNH-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=CN=C1)C(=O)O | [3] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and behavior in reaction systems. The data presented here are compiled from various chemical suppliers and databases.

Table 2: Summary of Physicochemical Data

| Property | Value | Notes and Source(s) |

| Appearance | Light yellow to yellow solid | [4] |

| Melting Point | 280°C (decomposition) | [4] |

| Boiling Point | 399.4 ± 27.0 °C | Predicted value.[4] |

| Density | 1.293 ± 0.06 g/cm³ | Predicted value.[4] |

| pKa | 1.45 ± 0.36 | Predicted value, likely for the carboxylic acid proton.[4] The basicity of the pyridine nitrogen is significantly reduced by the electron-withdrawing carboxylic acid and carbamate groups. |

| Storage | Sealed in dry, Room Temperature | Recommended for maintaining stability and preventing degradation.[4] |

| Purity | Typically ≥95-97% | As supplied by commercial vendors for research purposes. |

Reactivity and Synthetic Applications

The utility of 3-((tert-Butoxycarbonyl)amino)isonicotinic acid in multi-step synthesis is defined by the distinct reactivity of its two primary functional groups.

Key Reactive Centers

-

Carboxylic Acid (-COOH): This group is the primary site for forming amide bonds, a cornerstone of peptide synthesis and the construction of many small molecule drugs. It can be activated using standard coupling reagents (e.g., EDC/NHS, HATU) to react with primary or secondary amines, forming a stable amide linkage.[7][8]

-

Boc-Protected Amine (-NHBoc): The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to most basic, nucleophilic, and mild reducing/oxidizing conditions.[9][] Its key feature is its lability under acidic conditions. Treatment with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane, efficiently cleaves the carbamate to reveal the free amine (3-aminoisonicotinic acid) with carbon dioxide and isobutylene as byproducts.[7][] This orthogonal deprotection strategy is fundamental to its application.

Caption: Reactivity of the two functional groups.

Typical Synthetic Workflow: Amine Protection

The compound is typically synthesized from its parent amine, 3-aminoisonicotinic acid. The protection of the amino group is a standard procedure in organic chemistry.[11]

Protocol: N-Boc Protection of 3-Aminoisonicotinic Acid

-

Dissolution: Dissolve 3-aminoisonicotinic acid in a suitable solvent mixture, such as dioxane and water.

-

Basification: Add a base, commonly sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to deprotonate the carboxylic acid and facilitate the reaction.[]

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O), typically 1.1 to 1.5 equivalents, to the stirring solution.

-

Reaction: Allow the reaction to stir at room temperature for several hours (e.g., 12 hours) until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Acidify the reaction mixture with a mild acid (e.g., 0.1 M H₂SO₄ or citric acid) to protonate the product and unreacted starting material, causing them to precipitate or be extracted.

-

Extraction & Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 3-((tert-butoxycarbonyl)amino)isonicotinic acid.

Caption: General synthesis of the title compound.

Spectral Data Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound. While a dedicated, peer-reviewed spectrum for this specific compound is not available in the search results, its expected spectral characteristics can be reliably predicted based on its functional groups and data from analogous structures.[12][13][14][15][16][17]

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | -C(CH ₃)₃ (Boc group) | ~1.5 ppm (singlet, 9H) |

| Pyridine C5-H | ~7.8-8.2 ppm (doublet) | |

| Pyridine C6-H | ~8.5-8.8 ppm (doublet) | |

| Pyridine C2-H | ~8.8-9.1 ppm (singlet) | |

| NH (carbamate) | Broad singlet, variable (~9-10 ppm) | |

| COOH (carboxylic acid) | Very broad singlet, variable (>12 ppm) | |

| ¹³C NMR | -C (CH₃)₃ (Boc group) | ~28 ppm |

| -C (CH₃)₃ (Boc group) | ~80-82 ppm | |

| Pyridine Carbons | ~120-155 ppm | |

| C =O (carbamate) | ~152-155 ppm | |

| C =O (carboxylic acid) | ~165-170 ppm | |

| IR Spectroscopy | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ (very broad) |

| N-H stretch (carbamate) | 3200-3400 cm⁻¹ (medium) | |

| C-H stretch (alkane) | 2850-3000 cm⁻¹ (medium) | |

| C=O stretch (carboxylic acid) | 1690-1760 cm⁻¹ (strong) | |

| C=O stretch (carbamate) | 1680-1730 cm⁻¹ (strong) | |

| C-N stretch | 1250-1335 cm⁻¹ (strong) | |

| C-O stretch | 1000-1320 cm⁻¹ (strong) | |

| Mass Spectrometry | Exact Mass | 238.0954 Da |

| [M+H]⁺ | m/z 239.1026 | |

| [M+Na]⁺ | m/z 261.0846 |

Note: NMR shifts are estimates and can vary based on solvent and concentration.

Role in Drug Discovery

The unique structural attributes of 3-((tert-butoxycarbonyl)amino)isonicotinic acid make it a high-value intermediate in drug discovery programs.[][][]

-

Scaffold for Enzyme Inhibitors: The pyridine ring is a common feature in kinase inhibitors and other enzyme-targeted therapies. This molecule allows for the elaboration of substituents at both the 3- and 4-positions to optimize binding interactions within an enzyme's active site.[1]

-

Linker Chemistry: In the development of complex modalities like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), bifunctional linkers are essential. This compound can serve as a rigid aromatic component of a linker, with the carboxylic acid and the deprotected amine providing handles for conjugation to different parts of the final molecule.

-

Fragment-Based Drug Design (FBDD): As a decorated pyridine, it can be used as a fragment for screening against biological targets. Hits can then be elaborated synthetically using the available functional groups to improve potency and selectivity.

Its application has been noted in patents for the development of inhibitors for enzymes such as dihydroorotate dehydrogenase (DHODH), which are targets for autoimmune diseases and cancer.[1]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed.

-

Hazard Class: Generally classified as an irritant.[4]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[20]

-

First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

A comprehensive Safety Data Sheet (SDS) should be consulted before use.

References

-

AOBChem. 3-(tert-Butoxycarbonylamino)isonicotinic acid | 179024-65-8. [Link]

-

J&K Scientific LLC. 3-((tert-Butoxycarbonyl)amino)isonicotinic acid | 179024-65-8. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI). [Link]

-

NIST. 3-Aminoisonicotinic acid. [Link]

-

Silverstein, R. M., et al. Chem 117 Reference Spectra Spring 2011. [Link]

-

PubChem. 6-((tert-Butoxycarbonyl)amino)pyridine-3-carboxylic acid. [Link]

-

Macsen Labs. Isonicotinic acid: Structure, synthesis, applications and biochemical significance. [Link]

-

ResearchGate. Infrared Spectra of Functional Groups Isonicotinic Acid and The Complex. [Link]

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

-

ChemUniverse. Request A Quote. [Link]

-

MassBank. Nicotinic acid; LC-ESI-QFT; MS2. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

University of Colorado Boulder. IR Chart. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Procuring 3-Aminoisonicotinic Acid: A Guide for Researchers and Manufacturers. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

The Rockefeller University. High-Accuracy Molecular Mass Determination of Proteins Using Matrix-Assisted Laser Desorption Mass Spectrometry. [Link]

-

PubChem. Isonicotinic acid. [Link]

-

ResearchGate. Reaction pathway for BOC amine formation under mild reaction conditions. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

PubMed. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. 179024-65-8 CAS MSDS (3-TERT-BUTOXYCARBONYLAMINO-ISONICOTINIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. scbt.com [scbt.com]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. ekwan.github.io [ekwan.github.io]

- 13. Isonicotinic acid(55-22-1) 1H NMR spectrum [chemicalbook.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. organicchemistrydata.org [organicchemistrydata.org]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

A Senior Application Scientist's Guide to Boc-3-amino-4-pyridinecarboxylic Acid: A Key Heterocyclic Building Block in Modern Drug Discovery

Foreword: The Strategic Value of Functionalized Heterocycles

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, prized for its unique electronic properties, its ability to engage in hydrogen bonding, and its presence in a multitude of FDA-approved therapeutics. However, the true potential of this heterocycle is unlocked through precise functionalization, creating "building blocks" that medicinal chemists can strategically deploy in the synthesis of complex molecular architectures. This guide focuses on one such building block: Boc-3-amino-4-pyridinecarboxylic acid. We will dissect its structure, provide a robust and validated protocol for its synthesis, and explore the chemical logic that makes it an invaluable asset in the researcher's molecular toolbox.

Nomenclature and Structural Elucidation: Decoding the Molecule

The formal name of a molecule serves as its universal identifier, encoding its precise atomic connectivity. Understanding this nomenclature is the first step toward appreciating its chemical behavior.

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For the topic at hand, the accepted IUPAC name is 3-((tert-butoxycarbonyl)amino)isonicotinic acid .[1] An alternative, equally valid IUPAC name is 3-(2-methylpropan-2-yl)oxycarbonylaminopyridine-4-carboxylic acid .[1]

Let's deconstruct this name:

-

isonicotinic acid : This is the parent structure, which is pyridine-4-carboxylic acid. The term "isonicotinic acid" specifically denotes the isomer where the carboxylic acid group is at the 4-position of the pyridine ring.[2]

-

3-...amino : This indicates an amino group (-NH₂) attached to the 3-position of the pyridine ring.

-

((tert-butoxycarbonyl)amino) : This describes the modification of the amino group. The "Boc" group (tert-butoxycarbonyl) is a protecting group attached to the nitrogen of the amino functionality. This is the key feature that makes the molecule a ready-to-use building block.

Chemical Structure

The chemical structure visually represents the nomenclature.

Caption: Chemical structure of Boc-3-amino-4-pyridinecarboxylic acid.

Physicochemical and Key Identification Data

For any laboratory chemical, a consistent set of physical and identifying data is crucial for safety, handling, and experimental design. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 179024-65-8 | [1][3] |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [4] |

| Molecular Weight | 238.24 g/mol | [4] |

| Appearance | Solid (typically a white to off-white powder) | |

| Melting Point | 280 °C (decomposition) | [5] |

| Boiling Point | 399.4 °C at 760 mmHg | [5][6] |

| Density | 1.293 g/cm³ | [5] |

| Storage Conditions | Sealed in a dry environment at room temperature |

Synthesis Protocol: A Validated Approach

While numerous suppliers offer this reagent, understanding its synthesis is fundamental. The preparation is a straightforward but critical N-protection reaction of the parent amino acid. The protocol described here is a robust, self-validating system based on well-established methods for Boc protection of amino groups using di-tert-butyl dicarbonate (Boc₂O).[7]

The Logic of Boc Protection

The primary goal is to mask the nucleophilicity of the amino group at the 3-position. This is essential because in subsequent reactions, such as amide coupling via the carboxylic acid at the 4-position, the unprotected 3-amino group would compete as a nucleophile, leading to undesired polymerization or side products. The Boc group is chosen for its exceptional stability under a wide range of non-acidic conditions (e.g., basic hydrolysis, hydrogenation, nucleophilic attack) while being readily removable under mild acidic conditions (e.g., with trifluoroacetic acid or HCl).[7] This orthogonality is a cornerstone of modern synthetic strategy.

Experimental Workflow

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chempanda.com [chempanda.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 6-((tert-Butoxycarbonyl)amino)pyridine-3-carboxylic acid | C11H14N2O4 | CID 20623926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 179024-65-8 CAS MSDS (3-TERT-BUTOXYCARBONYLAMINO-ISONICOTINIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Page loading... [guidechem.com]

A Technical Guide to 3-((tert-Butoxycarbonyl)amino)isonicotinic Acid: Properties, Synthesis, and Applications in Drug Discovery

This document provides a comprehensive technical overview of 3-((tert-Butoxycarbonyl)amino)isonicotinic acid, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this guide delves into the molecule's fundamental properties, provides validated synthesis and characterization protocols, and explores its strategic application in the synthesis of complex pharmaceutical agents.

Core Molecular Profile and Physicochemical Properties

3-((tert-Butoxycarbonyl)amino)isonicotinic acid, also known as Boc-3-aminoisonicotinic acid, is a bifunctional organic molecule. Its structure is defined by an isonicotinic acid (pyridine-4-carboxylic acid) core, functionalized with a tert-Butoxycarbonyl (Boc) protected amine at the 3-position. This strategic arrangement of functional groups makes it an invaluable asset in multi-step organic synthesis.

The Boc group serves as a robust protecting group for the amine, rendering it inert to nucleophilic or basic conditions. This allows for selective reactions to be performed on the carboxylic acid moiety. The protection is reversible under acidic conditions, typically with trifluoroacetic acid (TFA), enabling the subsequent elaboration of the amine.[1] This "protect-react-deprotect" strategy is fundamental to its utility.

Molecular Structure

Caption: Molecular structure of the title compound.

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₄ | [2][3] |

| Molecular Weight | 238.24 g/mol | [3][4] |

| CAS Number | 179024-65-8 | [2][5][6] |

| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | [5] |

| Physical Form | Solid | [4] |

| Storage Conditions | Sealed in dry, room temperature |[4] |

Synthesis and Purification Protocol

The synthesis of 3-((tert-Butoxycarbonyl)amino)isonicotinic acid is typically achieved through the N-protection of its parent amine, 3-aminoisonicotinic acid, using di-tert-butyl dicarbonate (Boc₂O).

Scientific Rationale

The reaction mechanism involves the nucleophilic attack of the amino group on one of the electrophilic carbonyl carbons of Boc₂O. A base is essential for this reaction; it deprotonates the amino group, thereby increasing its nucleophilicity and facilitating the attack. The choice of a biphasic solvent system or an aqueous/organic co-solvent is often employed to accommodate the differing solubilities of the starting material (often a salt) and the product. The reaction is typically concluded with an acidic workup, which serves to neutralize the base and protonate the product's carboxylate, causing it to precipitate from the aqueous solution.

Synthesis Workflow

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminoisonicotinic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq). If solubility is limited, a co-solvent such as 1,4-dioxane or THF may be added until a clear solution is obtained.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and minimize potential side reactions.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of the same co-solvent (if used) and add it dropwise to the cooled, stirring reaction mixture over 30 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-24 hours.

-

Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

-

Workup: Once the reaction is complete, cool the mixture again to 0 °C. Carefully acidify the solution to a pH of approximately 3-4 by the dropwise addition of 1 M hydrochloric acid. A white precipitate should form.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold deionized water to remove inorganic salts, followed by a non-polar organic solvent like hexanes or diethyl ether to remove any unreacted Boc₂O.

-

Drying: Dry the purified white solid under high vacuum to a constant weight.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized compound. The following data are typical for 3-((tert-Butoxycarbonyl)amino)isonicotinic acid.

Table 2: Expected Analytical Data

| Technique | Expected Results |

|---|---|

| ¹H NMR | δ ~8.5-9.0 (s, 1H, Ar-H), ~8.2-8.4 (d, 1H, Ar-H), ~7.8-8.0 (d, 1H, Ar-H), ~1.5 (s, 9H, C(CH₃)₃). The NH and COOH protons may be broad or exchange with the solvent. |

| ¹³C NMR | δ ~165-170 (C=O, acid), ~152-155 (C=O, Boc), ~140-150 (aromatic carbons), ~80-82 (quaternary C(CH₃)₃), ~28 (C(CH₃)₃). |

| Mass Spec (ESI-) | Expected [M-H]⁻ at m/z 237.08 |

| Purity (HPLC) | ≥95% (typical for research grade) |

Note: Exact NMR shifts are solvent-dependent. The predictions are based on characteristic values for similar structures.[1][7]

Strategic Applications in Drug Development

The true value of this molecule lies in its role as a versatile bifunctional linker, enabling the systematic construction of complex drug candidates. The orthogonal nature of its protected amine and free carboxylic acid is the cornerstone of its utility.

The Bifunctional Linker Workflow

A common application involves using the carboxylic acid for a primary coupling reaction, followed by deprotection of the amine for a secondary coupling, effectively "stitching" two different molecular fragments together.

Caption: Logical workflow for using the title compound in sequential synthesis.

Causality in Experimental Design

-

Amide Coupling: The carboxylic acid is first activated using standard peptide coupling reagents (e.g., EDC, HATU). This transforms the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by an amine on a desired substrate ("Fragment A"). The Boc-protected amine remains unreactive during this phase.

-

Deprotection: Following the first coupling and purification, the Boc group is removed. The use of a strong acid like TFA cleaves the tert-butyl carbamate via an E1-like mechanism, liberating the free amine while leaving the newly formed amide bond intact.

-

Second Coupling: The newly exposed amine is now available to act as a nucleophile in a subsequent reaction, such as acylation with an acid chloride or another amide coupling with "Fragment B."

This strategic utility is frequently leveraged in the synthesis of targeted therapies, such as kinase inhibitors, where the pyridine nitrogen can serve as a crucial hydrogen-bond acceptor interacting with the target protein's hinge region.[8][]

Safety and Handling

As a matter of professional practice, this chemical should be handled with standard laboratory precautions.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[10] Handle in a well-ventilated area or a chemical fume hood.

-

Hazard Profile: Based on the parent compound, isonicotinic acid, this molecule should be treated as a potential irritant to the eyes, skin, and respiratory system.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][10]

References

-

J&K Scientific. (n.d.). 3-((tert-Butoxycarbonyl)amino)isonicotinic acid. Retrieved from [Link]

-

AOBChem. (n.d.). 3-(tert-Butoxycarbonylamino)isonicotinic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]

-

Jubilant Ingrevia. (n.d.). Safety Data Sheet - Isonicotinic Acid. Retrieved from [Link]

-

NIST. (n.d.). 3-Aminoisonicotinic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 3-(tert-Butoxycarbonylamino)isonicotinic acid | 179024-65-8 [sigmaaldrich.cn]

- 3. scbt.com [scbt.com]

- 4. 3-(tert-Butoxycarbonylamino)isonicotinic acid | 179024-65-8 [sigmaaldrich.cn]

- 5. jk-sci.com [jk-sci.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

The Versatile Scaffold: A Technical Guide to the Biological Activity of 3-Aminoisonicotinic Acid Derivatives

Introduction: The 3-Aminoisonicotinic Acid Core as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple, diverse biological targets. The pyridine carboxylic acid scaffold is one such framework, with its isomers—picolinic, nicotinic, and isonicotinic acids—forming the basis of numerous approved drugs.[1] Within this class, 3-aminoisonicotinic acid (3-AIA), also known as 3-aminopyridine-4-carboxylic acid, represents a particularly valuable building block for the synthesis of novel, biologically active molecules.[2] Its unique arrangement of a pyridine ring, a carboxylic acid, and an amino group provides a trifecta of functional handles for chemical modification, allowing for the exploration of vast chemical space and the fine-tuning of pharmacological properties.[2]

This guide provides an in-depth technical overview of the significant biological activities demonstrated by derivatives of 3-aminoisonicotinic acid. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action, presenting key structure-activity relationship (SAR) insights, and providing detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.

Caption: Core structure of 3-aminoisonicotinic acid.

Section 1: Anticancer Activity

Derivatives of the (iso)nicotinic acid scaffold have shown significant promise as anticancer agents, with activities often comparable to established chemotherapeutics like doxorubicin.[3][4] The 3-aminoisoquinolin-1(2H)-one scaffold, which is structurally related to 3-AIA derivatives, has been a particularly fruitful area of investigation.

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of these derivatives are often multi-faceted. One key mechanism involves the inhibition of crucial signaling kinases. For instance, certain nicotinic acid-based compounds have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[4] Inhibition of VEGFR-2 can stifle tumor growth by cutting off its blood supply. One such derivative, compound 5c from a study by Abuel-Magd et al., not only showed a VEGFR-2 IC₅₀ of 0.068 μM but also induced apoptosis, confirmed by a 4.3-fold increase in caspase-3 levels.[4]

Other related structures, such as 3-aminoisoquinolinones, have been found to inhibit cell division cycle 25B (Cdc25B) phosphatases, which are critical for cell cycle progression.[3] Furthermore, some derivatives function as tubulin polymerization inhibitors, disrupting the mitotic spindle and leading to cell cycle arrest and apoptosis.[5]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative 3-aminoisoquinolin-1(2H)-one derivatives against a panel of human cancer cell lines. This data highlights the potential for developing highly potent and selective anticancer agents from this structural class.

| Compound | Derivative Type | Target Cell Line | IC₅₀ (µM) | Reference |

| 10 | Dimethylpyrazolyl | Ovarian (OVCAR-4) | - | [3] |

| Renal (A498) | Lethal Effect | [3] | ||

| 11 | Trimethylpyrazolyl | Ovarian (OVCAR-4) | - | [3] |

| Melanoma (SK-MEL-5) | Lethal Effect | [3] | ||

| 12 | 1,3-Thiazol-2-ylamino | Breast Cancer Panel | Selective Activity | [3] |

Note: For compounds 10 and 11, specific IC₅₀ values were not provided, but their potent growth inhibition (GP values of 30.45% and 18.20% respectively) and lethal effects were noted.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Objective: To determine the concentration of a 3-aminoisonicotinic acid derivative that inhibits 50% of cancer cell growth (GI₅₀).

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ value.

Caption: Experimental workflow for the MTT cell viability assay.

Section 2: Antimicrobial Activity

The isonicotinic acid scaffold is historically significant in the field of antimicrobial agents, being the core of isoniazid, a first-line treatment for tuberculosis for decades.[6] This legacy has inspired extensive research into other derivatives for broader antibacterial and antifungal applications.

Mechanism of Action: The Isoniazid Paradigm

Isoniazid serves as a perfect case study for the mechanism-driven design of antimicrobial drugs. It is a prodrug that requires activation within the mycobacterium.[6]

-

Activation: Isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG.

-

Target Inhibition: The activated form of isoniazid covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase.

-

Cell Wall Disruption: InhA is essential for the synthesis of mycolic acids, the long-chain fatty acids that are a unique and critical component of the mycobacterial cell wall.

-

Bactericidal Effect: Inhibition of mycolic acid synthesis disrupts the cell wall, leading to bacterial cell death.[6]

This targeted mechanism explains isoniazid's high specificity for mycobacteria. Researchers are exploring other derivatives that may have different microbial targets or broader spectrums of activity.

Caption: Simplified inflammatory pathway and ROS inhibition.

Quantitative Data: ROS Inhibition

The anti-inflammatory activity of isonicotinates has been quantified by measuring their ability to inhibit ROS production in human whole blood. The results for several lead compounds are significantly better than the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen.

| Compound | Derivative Type | ROS Inhibition IC₅₀ (µg/mL) | Comparison to Ibuprofen | Reference |

| 5 | Isonicotinate of meta-aminophenol | 1.42 ± 0.1 | ~8x more potent | [7][8] |

| 6 | Isonicotinate of para-aminophenol | 8.6 ± 0.5 | ~1.3x more potent | [7] |

| 8b | Butyryl-p-aminophenol isonicotinate | 3.7 ± 1.7 | ~3x more potent | [7] |

| Ibuprofen | Standard NSAID | 11.2 ± 1.9 | - | [7][8] |

Experimental Protocol: Chemiluminescence Assay for ROS Inhibition

This assay measures the antioxidant potential of a compound by its ability to inhibit ROS production in stimulated phagocytic cells.

Objective: To determine the IC₅₀ of a test compound for the inhibition of ROS production.

Methodology:

-

Blood Collection: Use fresh human whole blood collected in heparinized tubes.

-

Preparation: Dilute the whole blood with a suitable buffer (e.g., Hanks Balanced Salt Solution).

-

Compound Incubation: In a 96-well white microplate, add the diluted blood, followed by various concentrations of the test compound. Incubate at 37°C for 15-20 minutes.

-

Stimulation and Detection: Add a chemiluminescent probe (e.g., luminol) followed by a stimulating agent (e.g., phorbol myristate acetate - PMA) to induce ROS production (the "oxidative burst").

-

Measurement: Immediately measure the chemiluminescence over a period of 30-60 minutes using a plate luminometer.

-

Data Analysis: The total light emission (area under the curve) is calculated for each concentration. The percentage of inhibition is determined relative to the control (stimulated cells without the compound), and the IC₅₀ value is calculated from the dose-response curve.

Conclusion and Future Outlook

The derivatives of 3-aminoisonicotinic acid represent a highly versatile and promising scaffold in modern drug discovery. The presence of multiple functional groups allows for extensive chemical modification, leading to compounds with potent and diverse biological activities. The demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory applications underscores the therapeutic potential of this core structure.

Future research should focus on elucidating more detailed structure-activity relationships to guide the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of novel biological targets and the use of advanced screening platforms will undoubtedly uncover new therapeutic applications for this remarkable class of compounds, solidifying the status of 3-aminoisonicotinic acid as a truly privileged scaffold in medicinal chemistry.

References

-

Yaqoob, S., Nasim, N., Khanam, R., Wang, Y., Jabeen, A., Qureshi, U., Ul-Haq, Z., El-Seedi, H. R., Jiang, Z.-H., & Khan, F.-A. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]

-

ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. It can be... [Image]. Retrieved from [Link]

-

Shendryk, K. O., Vashchenko, O. S., Demchenko, A. M., Shcherbakov, S. V., & Kovtunenko, V. O. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(2), 110-120. [Link]

-

Mina, M., Kaur, H., & Meegan, M. J. (2021). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals, 15(1), 44. [Link]

-

Al-Saif, A. A., Al-Otaibi, A. S., Al-Zahrani, M. H., & Al-Harbi, S. A. (2020). Supplementary Table 3. Antimicrobial susceptibility testing methodologies of the studies included in Table 2. Frontiers in Pediatrics. [Link]

-

Abuel-Magd, A. M., Metwally, A. A., El-Sayed, M. A. A., & El-Gamal, K. M. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250. [Link]

-

Chem-Impex. (n.d.). 3-Aminoisonicotinic acid. Retrieved from [Link]

-

Mahmoud, Z. A., George, R. F., El-Gendy, M. A., & Ali, M. M. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

-

Płazińska, A., Płaziński, W., & Wujec, M. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(11), 3296. [Link]

-

Seydel, J. K., Schaper, K. J., Wempe, E., & Cordes, H. P. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of Medicinal Chemistry, 19(4), 483-492. [Link]

-

INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

ResearchGate. (n.d.). Anticancer activity of the newly synthesized compounds against three cancer types, using MTT assay at 100 ppm. [Image]. Retrieved from [Link]

-

de Oliveira, A. S., da Silva, A. C. G., de Souza, M. V. N., & de Oliveira, R. B. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 19(1), 1412. [Link]

-

Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]

-

Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. ResearchGate. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Antimicrobial Chemotherapy, 71(5), 1139-1148. [Link]

-

Mucha, A., Kafarski, P., & Berlicki, Ł. (2011). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Current Medicinal Chemistry, 18(4), 492-509. [Link]

-

Yaqoob, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1239-1271. [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

de Oliveira, J. R., de Jesus, M. B., & de Oliveira, L. D. (2022). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 27(19), 6527. [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

ResearchGate. (n.d.). Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid). [Image]. Retrieved from [Link]

-

Shimizu, M. (2023). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. International Journal of Molecular Sciences, 24(3), 2634. [Link]

-

Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]

-

Dalleau, S., Cateau, E., Bergès, T., Berjeaud, J. M., & Imbert, C. (2008). Mechanisms of Antibacterial Action of Three Monoterpenes. FEMS Microbiology Letters, 283(2), 167-171. [Link]

-

Kumar, A., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1346-1365. [Link]

-

Kim, H. S., et al. (2000). Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Archives of Pharmacal Research, 23(4), 327-334. [Link]

-

Lin, L., et al. (2017). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1195-1200. [Link]

-

Boggia, R., et al. (1997). Inotropic agents. Synthesis and structure-activity relationships of new milrinone related cAMP PDE III inhibitors. Il Farmaco, 52(6-7), 387-394. [Link]

-

Romagnoli, R., et al. (2012). Structure-activity Relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the Influence of Diverse Substituents at the Phenyl of the Arylpiperazine Moiety on Allosteric Enhancer Activity at the A₁ Adenosine Receptor. Bioorganic & Medicinal Chemistry, 20(2), 996-1007. [Link]

-

Scribd. (n.d.). Structure Activity Relationships. Retrieved from [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. fujc.pp.ua [fujc.pp.ua]

- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Isonicotinic Acid Derivatives in Modern Drug Discovery: A Technical Guide to Mechanism, Synthesis, and Application

Introduction: The Enduring Legacy of a Pyridine Scaffold

Isonicotinic acid, a simple pyridine-4-carboxylic acid isomer of nicotinic acid (Vitamin B3), holds a disproportionately significant position in the history of medicinal chemistry.[1][2] Its true potential was unlocked not as the parent compound, but through its derivatives, most notably isonicotinic acid hydrazide, or isoniazid.[3] First synthesized in 1912, its profound antitubercular activity was not recognized until the early 1950s.[4][5] This discovery marked a turning point in the fight against tuberculosis and established the isonicotinic acid scaffold as a "privileged structure" in drug discovery. This guide provides a technical deep-dive for drug development professionals into the core mechanisms, synthetic strategies, and expanding therapeutic applications of this versatile chemical class, moving from its foundational role in infectious disease to its emerging potential in oncology and beyond.

Part 1: The Cornerstone Application - Combating Mycobacterium tuberculosis

The primary therapeutic triumph of isonicotinic acid derivatives is unequivocally the treatment of tuberculosis (TB). Isoniazid (INH) remains a first-line drug, valued for its high efficacy, low cost, and potent bactericidal activity against actively replicating mycobacteria.[3][6]

Mechanism of Action: A Prodrug's Deceptive Simplicity

Isoniazid's efficacy relies on a fascinating bioactivation cascade within the pathogen. It is a prodrug, meaning it is inactive until converted into its therapeutic form inside the target bacterium.[3][7]

-

Uptake and Activation : INH enters Mycobacterium tuberculosis (Mtb) via passive diffusion.[7] Inside the cell, it is activated by the bacterial catalase-peroxidase enzyme, KatG.[4][8]

-

Radical Formation : KatG catalyzes the conversion of INH into a spectrum of reactive species, most critically the isonicotinic acyl radical.[4][9]

-

Adduct Formation : This radical spontaneously couples with the cofactor nicotinamide adenine dinucleotide (NAD+) to form a covalent INH-NAD adduct.[9][10]

-

Target Inhibition : The INH-NAD adduct is the true active drug. It potently inhibits the NADH-dependent enoyl-acyl carrier protein reductase, known as InhA.[7][8]

-

Cell Wall Disruption : InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for synthesizing the uniquely long-chain mycolic acids.[3][7] These mycolic acids are indispensable components of the mycobacterial cell wall, providing structural integrity and impermeability.[7] By blocking InhA, the INH-NAD adduct halts mycolic acid synthesis, leading to a compromised cell wall and ultimately, bacterial death.[4][7]

The Challenge of Resistance and Derivative Development

The rise of drug-resistant TB strains necessitates the development of new agents. Resistance to isoniazid typically arises from mutations in the katG gene, which prevents the activation of the prodrug, or in the inhA gene, which reduces the binding affinity of the INH-NAD adduct.[3] This challenge has spurred extensive research into new isonicotinic acid derivatives, particularly isonicotinoyl hydrazones, designed to circumvent these resistance mechanisms or exhibit enhanced potency.[5][11]

A common strategy involves condensing isonicotinic acid hydrazide with various aldehydes and ketones to generate a library of hydrazone derivatives.[5][12] These new molecules are then screened for activity against both drug-sensitive (H37Rv) and drug-resistant Mtb strains.

| Compound ID | Derivative Structure/Substitution | MIC vs. Mtb H37Rv (μM) | MIC vs. INH-Resistant Mtb (μM) | Reference |

| Isoniazid | (Reference Drug) | 0.07 - 1.46 | > 100 (Typical) | [6] |

| Compound 1 | (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | ~0.2 | 0.14 | [6] |

| Compound 2q | (E)-N'-(4-(diethylamino)benzylidene) | Not specified | 0.00023 | [13] |

| Compound 2h | (E)-N'-(4-nitrobenzylidene) | Not specified | 0.00048 | [13] |

| Compound 12 | N'-tetradecanoyl-hydrazide | More active than Isoniazid | Not specified | [14][15] |

| Table 1: Antitubercular Activity of Selected Isonicotinic Acid Hydrazide Derivatives. |

The data clearly indicate that synthetic modification of the isoniazid core can yield compounds with remarkable potency, even against strains resistant to the parent drug.[6][13] Compound 1, for instance, retains significant activity against an INH-resistant strain, suggesting it may have an alternative mechanism of action or can overcome the common resistance mutations.[6]

Part 2: Expanding the Therapeutic Frontier - Anticancer Applications

Beyond infectious disease, the isonicotinic acid hydrazide scaffold is being actively investigated for its anticancer properties.[1][16] The rationale stems from the diverse pharmacological activities of hydrazones, which can act as enzyme inhibitors, metal chelators, and signaling pathway modulators.[17]

Cytotoxic Activity and Structure-Activity Relationship (SAR)

Numerous studies have synthesized and evaluated libraries of isoniazid derivatives against various human cancer cell lines. A key finding is that substitutions on the aromatic ring introduced via the aldehyde/ketone condensation partner are critical for cytotoxic activity.[1]

A structure-activity relationship (SAR) analysis from a study evaluating thirty-two such derivatives revealed that the presence of a hydroxyl (-OH) group on the benzene ring is a crucial factor for enhancing anticancer activity, particularly when located at the ortho-position.[1][17]

| Compound ID | Key Structural Feature | IC50 vs. HCT-116 (colon) (μg/mL) | IC50 vs. OVCAR-8 (ovary) (μg/mL) | IC50 vs. SF-295 (glioblastoma) (μg/mL) | Reference |

| Doxorubicin | (Reference Drug) | 0.003 - 0.49 | 0.01 - 0.58 | 0.01 - 0.29 | [1] |

| Compound 15 | 2-hydroxy-3-methoxybenzylidene | 1.12 | 0.61 | 0.98 | [1] |

| Compound 18 | 2-hydroxy-5-nitrobenzylidene | 1.54 | 1.19 | 1.01 | [1] |

| Compound 31 | 2-hydroxy-5-chlorobenzylidene | 3.36 | 2.51 | 2.58 | [1] |

| Table 2: Cytotoxic Activity (IC50) of Isonicotinic Acid Hydrazones Against Human Cancer Cell Lines. |

The data show that several derivatives exhibit potent cytotoxicity in the low microgram-per-milliliter range, making them promising leads for further development.[1] The consistent activity of compounds with a 2-hydroxybenzylidene moiety underscores the importance of this feature for the observed biological effect.

Part 3: Exploring Neuroprotection - A Link to Nicotinic Pathways

While direct research into isonicotinic acid derivatives for neuroprotection is still nascent, a compelling rationale exists based on their structural relationship to nicotinic acid. Nicotinic acetylcholine receptors (nAChRs) are deeply involved in neuronal survival and protection.[18] Activation of these receptors can trigger downstream signaling cascades that shield neurons from excitotoxicity and oxidative stress.[19][20] For instance, the neuroprotective effects of the Alzheimer's drug donepezil are mediated, in part, by nAChR activation.[18] Given that isonicotinic acid is an isomer of nicotinic acid, its derivatives represent a logical, yet underexplored, pool of candidates for modulating these neuroprotective pathways. Future research in this area could focus on designing derivatives that act as selective agonists or allosteric modulators of specific nAChR subtypes.

Part 4: Synthesis and Experimental Protocols

The creation of diverse libraries of isonicotinic acid derivatives is fundamental to discovery efforts. The most common and versatile method is the synthesis of isonicotinoyl hydrazones through a condensation reaction.[5]

Protocol: General Synthesis of Isonicotinoyl Hydrazones

This protocol outlines a standard procedure for the synthesis of an isonicotinoyl hydrazone derivative, a foundational technique in this field of research.[5][21]

Objective: To synthesize a novel isonicotinoyl hydrazone via condensation of isonicotinic acid hydrazide with a selected aromatic aldehyde.

Materials & Equipment:

-

Isonicotinic acid hydrazide (Isoniazid)

-

Substituted aromatic aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde)

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hot plate

-

Büchner funnel and filter paper

-

Thin-Layer Chromatography (TLC) apparatus

-

Melting point apparatus

Procedure:

-

Reactant Solubilization: In a round-bottom flask, dissolve isonicotinic acid hydrazide (1.0 eq) in a minimal amount of warm absolute ethanol.

-

Aldehyde Addition: To this solution, add the selected aromatic aldehyde (1.0-1.1 eq).

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or water bath. Maintain reflux for 2-4 hours. The progress of the reaction should be monitored by TLC.

-

Precipitation and Cooling: Upon completion, remove the flask from the heat source and allow it to cool to room temperature. The product often precipitates out of the solution as it cools. The process can be aided by placing the flask in an ice bath.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.

-

Characterization: Confirm the identity and purity of the final compound using techniques such as Melting Point determination, FTIR, ¹H-NMR, and Mass Spectrometry.[21]

This self-validating protocol relies on physical characterization (melting point) and spectroscopic analysis to confirm the successful synthesis and purity of the target hydrazone, ensuring the reliability of downstream biological data.

Conclusion and Future Outlook

The isonicotinic acid framework, anchored by the historic success of isoniazid, continues to be a remarkably fertile ground for drug discovery. While its primary role remains in the development of novel antitubercular agents to combat resistance, the scaffold's inherent versatility has opened promising new avenues in oncology, with demonstrated cytotoxic effects against a range of cancer cell lines. The potential for neuroprotective applications, though less developed, presents an exciting frontier for exploration. The straightforward and robust chemistry of hydrazone formation allows for the rapid generation of diverse chemical libraries, enabling efficient structure-activity relationship studies. For drug development professionals, isonicotinic acid derivatives represent a clinically validated starting point with vast potential for modification and optimization, promising a continued legacy of therapeutic innovation.

References

-

Wikipedia. Isoniazid. [Link].

-

Nasim, N., et al. (2020). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 25(18), 4043. [Link].

-

Malhotra, M., et al. (2012). Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents. Letters in Drug Design & Discovery, 8(6), 555-561. [Link].

-

Patsnap Synapse. (2024). What is the mechanism of Isoniazid? [Link].

-

Dr.Oracle. (2025). What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? [Link].

-

Khan, S. R., et al. (2018). Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action. Journal of Cellular and Molecular Medicine, 22(12), 5854-5863. [Link].

-

Kapron, B., et al. (2020). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. Acta Poloniae Pharmaceutica, 77(2), 235-244. [Link].

-

Khan, S., et al. (2020). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 25(15), 3349. [Link].

-

Narasimhan, B., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20. [Link].

-

Narasimhan, B., et al. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Current Medicinal Chemistry, 20(2), 254-273. [Link].

-

Seydel, J. K., et al. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of Medicinal Chemistry, 19(4), 483-492. [Link].

-

Rodrigues, F. A. R., et al. (2014). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Scientia Pharmaceutica, 82(1), 21-28. [Link].

-

Singh, S., et al. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology, 15, 1424915. [Link].

-

ResearchGate. (2014). (PDF) Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. [Link].

-

Mis-Asia. (n.d.). Isonicotinic acid: Structure, synthesis, applications and biochemical significance. [Link].

-

Voloshchuk, N., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. Future Microbiology, 15, 879-888. [Link].

-

Shingare, P. A., et al. (2016). A Study on Antitubercular and Antimicrobial Activity of Isoniazid Derivative. Advanced Pharmaceutical Bulletin, 6(3), 437-441. [Link].

-

Polishchuk, P., et al. (2019). Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1334-1345. [Link].

-

ResearchGate. (2024). Antibacterial activities of the mixed Isonicotinic Acid Hydrazide -Paracetamol complexes. [Link].

-

Ferreira, S. S., et al. (2024). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. Molecules, 29(10), 2325. [Link].

- Google Patents. (2004). WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide. .

-

Bedia, K. K., et al. (2006). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. European Journal of Medicinal Chemistry, 41(11), 1253-1261. [Link].

-

Voloshchuk, N., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. Future Microbiology, 15, 879-888. [Link].

-

Rodrigues, F. A. R., et al. (2014). Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. Scientia Pharmaceutica, 82(1), 21-28. [Link].

-

Seydel, J. K., et al. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of Medicinal Chemistry, 19(4), 483-492. [Link].

-

ResearchGate. (2018). Synthesis of isonicotinic acid hydrazide benzoyl derivatives 23–27. [Link].

-

World Journal of Biology Pharmacy and Health Sciences. (2024). Structural analysis of isonicotinic hydrazide Basic units. [Link].

-

Mini Reviews in Medicinal Chemistry. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. [Link].

-

Ferchmin, P. A., et al. (2023). Memantine has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult. Toxicology in Vitro, 84, 105453. [Link].

-

Takada-Takatori, Y., et al. (2006). Neuroprotective effect of donepezil, a nicotinic acetylcholine-receptor activator, on cerebral infarction in rats. Journal of Pharmacological Sciences, 102(4), 417-424. [Link].

-

Copani, A., et al. (1995). Neuroprotective effects of nicergoline in immortalized neurons. European Journal of Pharmacology, 288(2), 191-197. [Link].

-

Ferrer-Acosta, Y., et al. (2022). Memantine has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult. Toxicology in Vitro, 84, 105453. [Link].

-